Cas no 70209-83-5 (2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid)
2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-phenyl-
- 70209-83-5
- EN300-1153809
- SCHEMBL6023093
- 2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylicacid
- DTXSID70990444
- AKOS017532015
- 2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
- TRANS-2-(HYDROXYMETHYL)-1-PHENYLCYCLOPROPANECARBOXYLIC ACID
- 22613-99-6
-
- Inchi: 1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)
- InChI Key: PSMORJXEGALFGQ-UHFFFAOYSA-N
- SMILES: OCC1CC1(C(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 192.07866
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153809-0.05g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 0.05g |
$827.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-0.1g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 0.1g |
$867.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-0.25g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 0.25g |
$906.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-0.5g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 0.5g |
$946.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-1.0g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-2.5g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 2.5g |
$1931.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-5.0g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1153809-10.0g |
2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 10g |
$4236.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039494-1g |
2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
70209-83-5 | 1g |
¥4893.00 | 2024-05-03 |
2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid: A Comprehensive Overview
2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, also known by its CAS number CAS No. 70209-83-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique cyclopropane ring structure, has garnered attention due to its potential applications in drug discovery and as a building block in organic synthesis. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers exploring novel therapeutic agents.
The structure of 2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid comprises a cyclopropane ring fused with a phenyl group and a hydroxymethyl substituent. This configuration imparts unique electronic and steric properties, which are crucial for its interactions with biological targets. The compound's carboxylic acid group further enhances its versatility, enabling it to participate in various chemical reactions, including esterification and amide formation. These properties make it an invaluable tool in the synthesis of complex molecules with potential medicinal applications.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of CAS No. 70209-83-5. Researchers have developed strategies that utilize catalytic asymmetric synthesis to construct the chiral centers present in this compound. Such methods not only improve yield but also enhance the enantioselectivity of the product, which is critical for applications in drug development where stereochemistry plays a pivotal role.
In terms of biological activity, 2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has shown promise as a modulator of various cellular pathways. Studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, preclinical data indicate that this compound may exhibit anticancer properties by targeting key proteins associated with tumor growth and metastasis.
The cyclopropane ring in this compound is particularly noteworthy due to its inherent strain and reactivity. This structural feature has been exploited in the design of novel antibiotics, where the ring's instability can be harnessed to disrupt bacterial cell walls. Recent research has focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce toxicity, bringing it closer to clinical trials.
Moreover, CAS No. 70209-83-5 has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable covalent bonds with other monomers makes it a candidate for creating materials with tailored mechanical and thermal properties. This dual role in both medicinal and materials chemistry underscores the compound's versatility and significance in modern scientific research.
In conclusion, 2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, or CAS No. 70209-83-5, stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with recent advancements in synthesis and application, positions it as a key player in diverse scientific domains. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both therapeutic development and materials innovation.
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